

Physicochemical properties of Isoallolithocholic acid-d2

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Compound of Interest

Compound Name: *Isoallolithocholic acid-d2*

Cat. No.: *B15552754*

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An In-depth Technical Guide on the Physicochemical Properties of **Isoallolithocholic acid-d2**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Isoallolithocholic acid-d2**, relevant experimental protocols for its analysis, and its role in biological signaling pathways. This information is intended to support research, development, and application of this compound in various scientific fields.

Core Physicochemical Properties

Isoallolithocholic acid-d2 is the deuterated form of Isoallolithocholic acid, a bile acid metabolite. The primary difference between the two is the presence of two deuterium atoms, which slightly increases its molecular weight. Most other physicochemical properties are comparable to the non-deuterated form. The data presented below is for the non-deuterated Isoallolithocholic acid, unless otherwise specified.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Isoallolithocholic acid.

Table 1: General and Calculated Properties of Isoallolithocholic acid

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₀ O ₃	
Molecular Weight	376.57 g/mol	
Physical Description	Solid	[1][2]
logP (Octanol/Water Partition Coefficient)	4.38 - 5.02	[3]
pKa (Strongest Acidic)	~4.79	[3]
Polar Surface Area	57.53 Å ²	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	4	[3]

Note on **Isoallolithocholic acid-d2**: The molecular weight of **Isoallolithocholic acid-d2** would be approximately 378.58 g/mol , accounting for the replacement of two protons with deuterons.

Table 2: Solubility Data for Isoallolithocholic acid

Solvent	Solubility	Notes
Water (Predicted)	0.0005 g/L	[3]
DMSO	≥ 2.86 mg/mL	[4]
10% DMSO + 90% Corn Oil	≥ 2.86 mg/mL	[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.86 mg/mL	[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.86 mg/mL	[4]

Experimental Protocols

The characterization and quantification of **Isoallolithocholic acid-d2** in various matrices are crucial for research and development. Below are detailed methodologies for key experiments.

Determination of Physicochemical Properties

a) Solubility Assessment:

A standard protocol to determine the solubility of **Isoallolithocholic acid-d2** in various solvents involves the shake-flask method.

- Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- Calculation: The solubility is determined from the measured concentration of the saturated solution.

b) pKa Determination:

The pKa can be determined by potentiometric titration.

- Sample Preparation: Dissolve a precise amount of **Isoallolithocholic acid-d2** in a suitable solvent mixture, such as water-ethanol.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For bile acids, the pKa of the carboxylic acid group is typically around 5.^[6]

Analytical Characterization and Quantification

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of bile acids.[7]

- Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) may require extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the bile acids and remove interfering substances.[8]
- Chromatographic Separation:
 - Column: A reverse-phase column (e.g., C18) is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for separation.[5]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule $[M-H]^-$. [1]
 - Analysis: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification.[5]

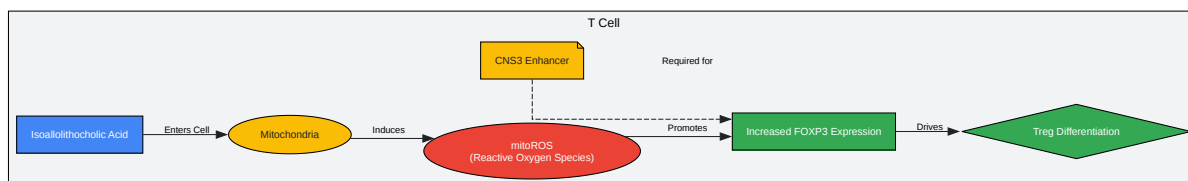
Signaling Pathways and Biological Activity

Isoallolithocholic acid is recognized as a regulator of T-cell differentiation, specifically promoting the development of regulatory T cells (Tregs).[9]

Signaling Pathway of Isoallolithocholic Acid in Treg Differentiation

Isoallolithocholic acid enhances the differentiation of Tregs through a mechanism involving mitochondrial reactive oxygen species (mitoROS).[9] This leads to an increased expression of the transcription factor Forkhead box P3 (FOXP3), a master regulator of Treg development.[9]

[10] This process is dependent on the intronic Foxp3 enhancer, conserved non-coding sequence 3 (CNS3).[10]

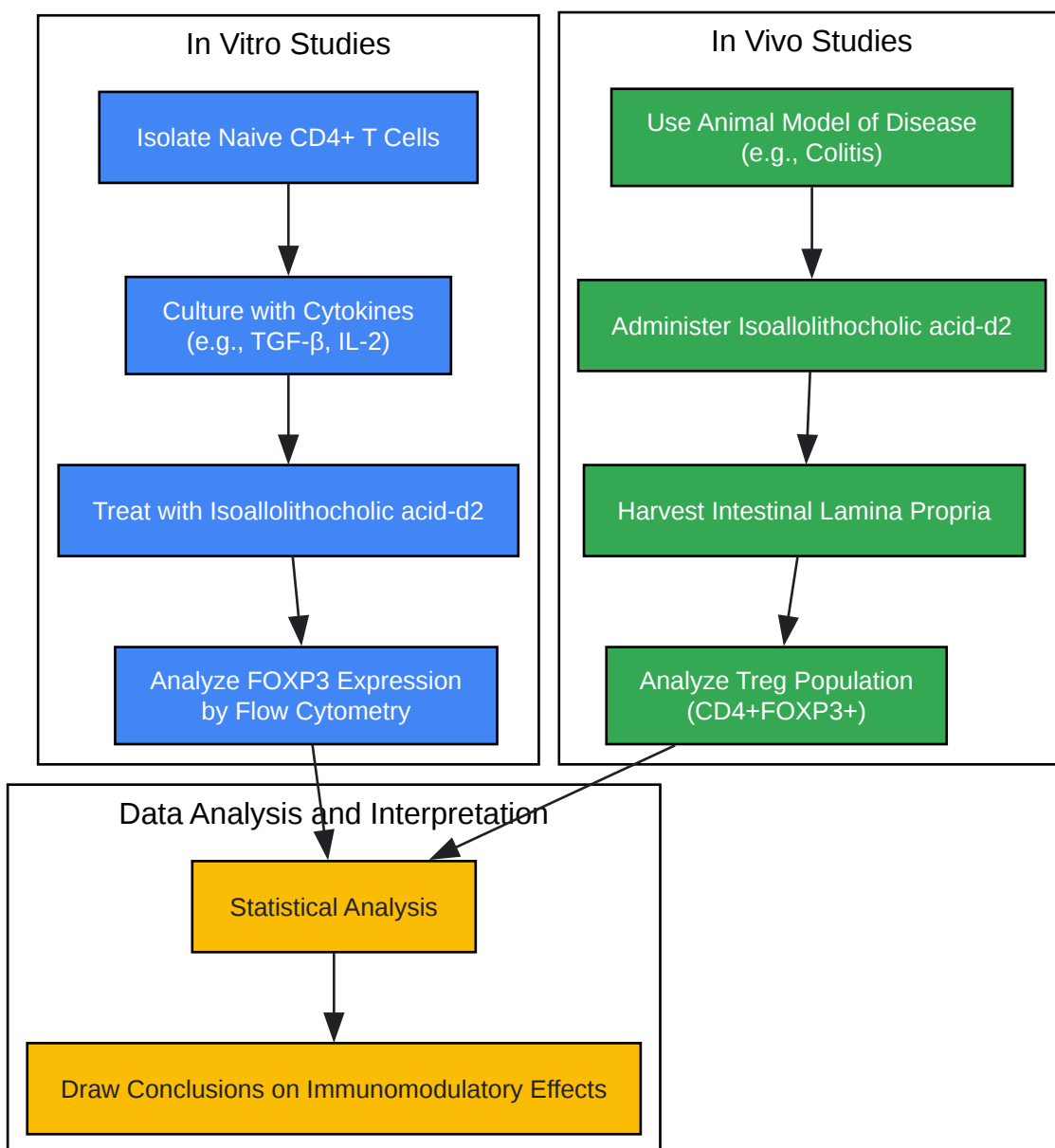


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Caption: Signaling pathway of Isoallolithocholic acid in Treg differentiation.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **Isoallolithocholic acid-d2** on T-cell differentiation.



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Caption: Experimental workflow for T-cell differentiation studies.

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